molecular formula C7H6ClFN2O2 B6307432 Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate CAS No. 2095204-00-3

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B6307432
CAS No.: 2095204-00-3
M. Wt: 204.58 g/mol
InChI Key: NBGFARDUXWHUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is an organic compound with the molecular formula C7H6ClFN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate typically involves the reaction of 6-ethyl-5-fluoropyrimidin-4(1H)-one with phosphorus oxychloride in the presence of triethylamine. The reaction is carried out in dichloromethane at a temperature below 35°C .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate involves the inhibition of specific enzymes, which disrupts essential metabolic processes in target organisms. This inhibition can lead to the death of pests or pathogens, making it effective as an agrochemical .

Comparison with Similar Compounds

  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • Ethyl 4-chloro-5-fluoro-6-methylpyrimidine-2-carboxylate

Comparison: Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in its applications .

Properties

IUPAC Name

ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFARDUXWHUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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